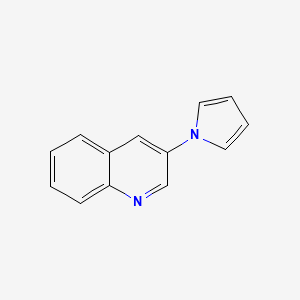

3-(1H-Pyrrol-1-yl)quinoline

描述

Significance of Nitrogen Heterocycles in Organic Chemistry and Chemical Biology Research

Nitrogen-containing heterocyclic compounds are fundamental to the fields of organic chemistry, medicinal chemistry, and materials science. chemrj.org These organic compounds, which feature a ring structure containing at least one nitrogen atom, are widespread in nature and are integral to numerous biological processes. numberanalytics.com Their importance is underscored by their presence in a vast array of natural and synthetic products, including vitamins, alkaloids, and pharmaceuticals. chemrj.orgopenmedicinalchemistryjournal.com

The unique characteristics of nitrogen heterocycles, such as their ability to engage in hydrogen bonding, π–π stacking, and coordination with metal ions, make them highly versatile. chemrj.org These properties are crucial for their diverse functions and applications. In the realm of chemical biology, nitrogen heterocycles are the core components of many essential biomolecules. For instance, the purine (B94841) and pyrimidine (B1678525) bases are the building blocks of DNA and RNA, and the indole (B1671886) ring of the amino acid tryptophan is highly versatile. rsc.org Furthermore, seven of the eight B vitamins utilize the chemical properties of nitrogen heterocycles to act as coenzymes in vital metabolic pathways. rsc.org The structural diversity of these compounds allows for extensive chemical modifications, making them valuable scaffolds in the design of new drugs and functional materials. chemrj.orgopenmedicinalchemistryjournal.com

Overview of Quinoline (B57606) and Pyrrole (B145914) Scaffolds in Advanced Molecular Design

Both quinoline and pyrrole are prominent nitrogen-containing heterocyclic scaffolds that have garnered significant attention in advanced molecular design, largely due to their broad spectrum of biological activities and versatile chemical properties.

Quinoline , a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, is a key structural motif in many synthetic compounds with diverse pharmacological properties. arabjchem.orgbohrium.com Its electron-deficient nature, a result of the nitrogen atom, influences its reactivity and makes it a valuable component in medicinal chemistry. arabjchem.org The quinoline scaffold is present in numerous marketed drugs and is explored for its potential in developing new therapeutic agents. researchgate.net

Pyrrole , a five-membered aromatic heterocycle with one nitrogen atom, is another crucial building block in organic and medicinal chemistry. researchgate.netmdpi.com Pyrrole derivatives are found in a wide range of natural and synthetic compounds and exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netmdpi.com The aromaticity of the pyrrole ring allows for reactions with various electrophiles, leading to a wide array of functionally diverse molecules. mdpi.com

The combination of these two scaffolds into a single molecular entity, such as in 3-(1H-Pyrrol-1-yl)quinoline, creates a hybrid system that can potentially exhibit unique and enhanced properties, drawing from the characteristics of both parent heterocycles.

Current Research Trends and Future Perspectives for Pyrrole-Quinoline Hybrid Systems

The development of hybrid molecules that incorporate two or more pharmacophores into a single structure is a significant trend in medicinal chemistry. mdpi.com This approach aims to address challenges such as drug resistance, toxicity, and side effects associated with existing drugs. mdpi.com Pyrrole-quinoline hybrid systems are of particular interest due to the established biological significance of both individual scaffolds. nih.govnih.gov

Current research focuses on the synthesis of novel pyrrole-quinoline derivatives and the evaluation of their biological activities. For instance, studies have explored the synthesis of pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines, which are fused systems containing both pyrrole and quinoline or isoquinoline (B145761) moieties. mdpi.com These compounds have shown promise as anticancer agents, with some derivatives exhibiting broad-spectrum antiproliferative activity against various human cancer cell lines. mdpi.com The mechanism of action for some of these hybrids has been linked to the inhibition of tubulin polymerization. mdpi.com

Furthermore, research into spiro-indole derivatives that incorporate both indole (a related heterocycle to pyrrole) and quinoline moieties has indicated potential applications in anticancer and anti-inflammatory research. evitachem.com The synthesis of novel pyrrole-fused (iso)quinoline derivatives through methods like [3+2] cycloaddition reactions is an active area of investigation. mdpi.com

Future perspectives for pyrrole-quinoline hybrid systems are promising. The continued exploration of new synthetic methodologies will enable the creation of a wider variety of these hybrid molecules. mdpi.com There is a growing interest in understanding the structure-activity relationships of these compounds to design more potent and selective therapeutic agents. nih.gov Additionally, the investigation of their photophysical properties opens up possibilities for applications in materials science, such as in the development of new dyes and organic semiconductors. researchgate.netrsc.org The versatility of the pyrrole-quinoline framework suggests that these hybrid systems will continue to be a fertile ground for discovery in both medicinal chemistry and materials science.

Structure

3D Structure

属性

CAS 编号 |

795274-73-6 |

|---|---|

分子式 |

C13H10N2 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

3-pyrrol-1-ylquinoline |

InChI |

InChI=1S/C13H10N2/c1-2-6-13-11(5-1)9-12(10-14-13)15-7-3-4-8-15/h1-10H |

InChI 键 |

SIJOSTVISLGDIG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N3C=CC=C3 |

产品来源 |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 3-(1H-Pyrrol-1-yl)quinoline, both proton (¹H) and carbon-13 (¹³C) NMR studies have been crucial in confirming the connectivity of the pyrrole (B145914) and quinoline (B57606) ring systems.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for the protons on both the quinoline and pyrrole rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the quinoline moiety resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. rsc.orghmdb.cauncw.educhemicalbook.com The protons of the pyrrole ring also appear in the aromatic region, with distinct chemical shifts that confirm their electronic environment. rsc.orgrsc.org The coupling patterns (splitting of signals) provide valuable information about the adjacent protons, allowing for the unambiguous assignment of each signal to a specific proton in the molecule. For instance, studies on related pyrrole-substituted azaheterocycles show characteristic multiplets for the pyrrole protons. rsc.orgacs.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline and pyrrole rings are indicative of their hybridization and electronic environment. rsc.orgnp-mrd.orgresearchgate.net Aromatic carbons typically resonate in the range of δ 110-150 ppm. np-mrd.org The specific chemical shifts for the carbons at the point of linkage between the two heterocyclic rings are of particular interest for confirming the substitution pattern.

Below is a representative table of ¹H and ¹³C NMR data for a related pyrrolo-quinoline derivative, illustrating the typical chemical shift ranges.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Quinoline-H | 7.0 - 9.0 | Quinoline-C | 120 - 150 |

| Pyrrole-H | 6.0 - 7.5 | Pyrrole-C | 105 - 125 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for this purpose. nih.govacs.org

ESI-MS: ESI is a soft ionization technique that allows for the analysis of intact molecules, typically by observing the protonated molecule [M+H]⁺. mdpi.comrsc.org This method confirms the molecular weight of this compound.

HRMS: HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule with a high degree of confidence. rsc.orgrsc.orgnih.govacs.orgmdpi.comrsc.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.commdpi.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the C-H, C=C, and C-N bonds within the quinoline and pyrrole rings. acs.orgmdpi.comrsc.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1650 cm⁻¹ region. nih.gov The absence of certain bands, such as a strong N-H stretching vibration, confirms the N-substitution of the pyrrole ring.

A table summarizing typical IR absorption frequencies for related structures is provided below.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, which are determined by their electronic structure. mdpi.comresearchgate.netnih.gov

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound reveals the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. These transitions, typically of the π → π* and n → π* type, are characteristic of aromatic and heterocyclic compounds. acs.orgresearchgate.net The position of the absorption maxima (λ_max) and the molar absorptivity (ε) provide insights into the extent of conjugation within the molecule. For instance, a novel quinoline derivative was found to have a maximum absorption peak at 314 nm. rsc.org

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. researchgate.netnih.gov Many quinoline derivatives are known to be fluorescent. nih.govrsc.org The fluorescence spectrum provides information about the emission wavelength, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime. researchgate.net These properties are sensitive to the molecular structure and the local environment, making fluorescence a valuable tool for studying molecular interactions. The photophysical properties of related pyrrolo-quinoline systems have been investigated, showing emissions in various regions of the spectrum. researchgate.net

Computational Chemistry and Theoretical Investigations of Pyrrolylquinoline Compounds

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties.

Molecular Geometry Optimization and Conformational Analysis

The optimization of a molecule's geometry to find its most stable three-dimensional structure is a foundational step in computational analysis. For 3-(1H-Pyrrol-1-yl)quinoline, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angle between the quinoline (B57606) and pyrrole (B145914) rings. This analysis reveals the molecule's preferred shape and energy. While general DFT methods are well-established for such calculations on heterocyclic compounds, specific conformational analysis data for this compound is not readily found in peer-reviewed literature. mdpi.com The planarity or torsion between the two aromatic rings is a key determinant of the molecule's electronic and photophysical properties.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO analysis, Electrophilicity)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. informaticsjournals.co.inscispace.com A smaller gap suggests the molecule is more reactive.

For quinoline derivatives, the HOMO is typically a π-orbital distributed over the ring system, while the LUMO is a π*-orbital. scispace.com In this compound, both the pyrrole and quinoline moieties would contribute to the frontier molecular orbitals. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be derived from the HOMO and LUMO energies, providing further insight into the molecule's behavior in chemical reactions. researchgate.net However, specific calculated values for these descriptors for this compound are not documented in the searched literature.

Table 1: Key Electronic Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

This table outlines the standard theoretical calculations for reactivity descriptors, though specific values for this compound are not available.

Spectroscopic Property Prediction and Interpretation

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. tandfonline.com Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational modes. semanticscholar.org For this compound, this would involve identifying the characteristic stretching and bending modes of the C-H, C-N, and C=C bonds in both the quinoline and pyrrole rings.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, which correspond to electronic transitions from the ground state to excited states, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net While studies on related quinoline derivatives show that substitutions can significantly shift absorption wavelengths, specific TD-DFT results for this compound are absent from the available literature. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions. semanticscholar.org An MD simulation of this compound, typically in a solvent like water or in a crystalline state, would reveal how the molecules interact with their neighbors through forces like van der Waals interactions and potential hydrogen bonds. This is particularly relevant for understanding solvation effects and crystal packing. Studies on related systems, such as benzo[h]quinoline, have used MD to investigate the dynamics of hydrogen bonds and self-assembly processes. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates. The quinoline scaffold is found in many biologically active compounds, making its derivatives interesting subjects for docking studies against various protein targets. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity. This would identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues of the protein. While docking has been performed on many complex pyrrolylquinoline derivatives, nih.govresearchgate.net specific studies targeting the unsubstituted this compound are not found.

Analysis of Hydrogen Bonding Dynamics and Proton Transfer Processes

The study of hydrogen bonds is critical for understanding many chemical and biological phenomena. While the this compound molecule itself does not have a strong intramolecular hydrogen bond donor-acceptor pair in close proximity, it can form intermolecular hydrogen bonds. The pyrrole N-H group can act as a hydrogen bond donor, and the quinoline nitrogen atom can act as a hydrogen bond acceptor.

Significant research has been conducted on the isomer 1H-pyrrolo[3,2-h]quinoline, where the nitrogen atoms are positioned to facilitate excited-state intramolecular proton transfer (ESIPT), often mediated by solvent molecules like water or methanol. These studies use DFT and TD-DFT to map the potential energy surface for the proton transfer reaction. In these systems, photoexcitation increases the acidity of the pyrrole N-H and the basicity of the quinoline nitrogen, providing the driving force for the reaction. However, due to the different arrangement of the rings and nitrogen atoms in this compound, it is not expected to undergo the same intramolecular processes, and specific studies on its intermolecular hydrogen bonding dynamics are lacking.

Chemical Reactivity and Mechanistic Studies

Exploration of Cross-Coupling and Annulation Reaction Mechanisms

The 3-(1H-pyrrol-1-yl)quinoline framework and its derivatives are valuable substrates for constructing complex polycyclic aromatic systems through cross-coupling and annulation reactions. These transformations often proceed through intricate, metal-catalyzed pathways.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental for C-C bond formation. uni-rostock.de The general mechanism for a Suzuki coupling involves the oxidative addition of a Pd(0) catalyst to an organohalide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uni-rostock.deacs.org In the context of pyrrolylquinoline derivatives, a bromo-substituted quinoline (B57606) can be effectively coupled with various partners. researchgate.netrsc.org For instance, a 9-bromo-substituted spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkane] bearing a 7-(1H-pyrrol-1-yl) group has been successfully used in Suzuki and other cross-coupling reactions, demonstrating the viability of this approach for further functionalization. researchgate.netrsc.org

Annulation reactions provide a direct route to fused systems like pyrrolo[1,2-a]quinolines. A catalyst- and additive-free annulation of quinoline N-oxides with ynediones has been developed, proceeding via a tandem [3+2] cycloaddition/ring-opening/N-nucleophilic addition mechanism. acs.org This method showcases high regioselectivity and atom economy. Another powerful approach is the visible-light-mediated twofold annulation of N-arylpyrroles with arylalkynes. researchgate.net Mechanistic studies suggest that a photo-excited dye (Rhodamine 6G) is reduced by a base (DIPEA) to form a radical anion. researchgate.net This radical anion then donates an electron to a substrate like 1-(2-bromophenyl)-1H-pyrrole, generating an aryl radical. This radical is trapped by an alkyne, and the resulting vinyl radical undergoes intramolecular cyclization to form the pyrrolo[1,2-a]quinoline (B3350903) product after rearomatization. researchgate.net

| Reaction Type | Catalyst/Conditions | Key Mechanistic Steps | Product Type |

| Suzuki Coupling | Pd(0) complex, Base | Oxidative Addition, Transmetalation, Reductive Elimination uni-rostock.deacs.org | Biaryl or functionalized quinolines |

| Visible-Light Annulation | Rhodamine 6G, DIPEA, Blue Light | Photo-excitation, Single Electron Transfer (SET), Radical Cyclization researchgate.net | Pyrrolo[1,2-a]quinolines |

| Catalyst-Free Annulation | Heat | [3+2] Cycloaddition, Ring-Opening, Nucleophilic Addition acs.org | Pyrrolo[1,2-a]quinolines |

Detailed Investigation of Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization of this compound precursors is a key strategy for synthesizing fused tetracyclic and pentacyclic heteroaromatic compounds. The mechanisms of these reactions are highly dependent on the nature of the substituents and the reaction conditions.

One prominent pathway is intramolecular acylation. researchgate.net For example, Ag(I)-catalyzed cyclization of 4-hydroxyquinolinyl-2-ynones leads to highly substituted pyrrolo[1,2-a]quinoline-3,5-diones. researchgate.net Studies indicate that factors increasing the nucleophilicity of the quinoline nitrogen or enhancing Lewis acid-coordination to the ynone unit result in higher yields and shorter reaction times. researchgate.net

Another method involves the intramolecular cyclodehydration of aromatic tertiary amides, activated by triflic anhydride (B1165640) (Tf₂O), to form 9H-pyrrolo[1,2-a]indol-9-ones (fluorazones). acs.org This process is initiated by the activation of the amide, followed by an intramolecular electrophilic attack on the pyrrole (B145914) ring and subsequent dehydration. This method shows high tolerance for various functional groups. acs.org Similarly, heating 2-((4-substituted phenyl)(methyl)amino)indole-3-carboxylates in diphenyl ether at high temperatures induces intramolecular cyclization to yield tetracyclic ketones. nih.gov

The cycloisomerization of 3-alkynyl-2-arylquinolines is another effective route, which can be catalyzed to produce systems like benzo[c]acridines. chim.it Deuterium labeling experiments have been used to elucidate the mechanism of these transformations, often involving electrophilic attack on the alkyne followed by ring closure. chim.it

Electrophilic and Nucleophilic Substitution Behavior in the Heterocyclic System

The this compound system contains two distinct heterocyclic rings with different electronic properties, leading to complex substitution patterns. The quinoline ring is generally electron-deficient and susceptible to nucleophilic attack, while the pyrrole ring is electron-rich and readily undergoes electrophilic substitution.

Electrophilic Substitution: In the quinoline ring system itself, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, due to its higher electron density. quimicaorganica.org The preferred positions for attack are C5 and C8, as the cationic intermediates formed by attack at these positions are more stabilized by resonance. quimicaorganica.orgcutm.ac.in The pyrrole ring, being highly electron-rich, is the primary site for electrophilic attack in the combined molecule. However, the specific site of substitution on the pyrrole ring can be influenced by the steric hindrance imposed by the quinoline moiety at position 1.

Nucleophilic Substitution: The pyridine ring of the quinoline nucleus is deactivated towards electrophiles but activated towards nucleophiles. Nucleophilic substitution reactions, such as the Chichibabin reaction (amination), typically occur at the C2 or C4 positions of the quinoline ring. cutm.ac.in The presence of electron-withdrawing groups, such as a fluoro group, can further facilitate nucleophilic attack. evitachem.com

Redox Chemistry of Pyrrolylquinoline Scaffolds

The term "redox" refers to oxidation-reduction reactions where electrons are transferred between chemical species. wikipedia.org In organic chemistry, oxidation often corresponds to a gain of oxygen or loss of hydrogen, while reduction is the reverse. wikipedia.org The redox behavior of pyrrolylquinoline scaffolds is crucial as it can influence their stability and potential applications, for instance, in redox-responsive systems. mdpi.com

Pyrrolylquinoline systems can undergo both oxidation and reduction under specific conditions. evitachem.com The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a transformation that can alter the reactivity of the ring system, for example, by making it more susceptible to certain cycloaddition reactions. acs.org The pyrrole ring is sensitive to oxidation, which can lead to degradation if not handled under inert conditions.

The redox potential of a molecule quantifies its tendency to be oxidized or reduced and is a key parameter in aquatic and biological systems. inflibnet.ac.in While specific redox potential data for this compound is not widely reported, related N-arylpyrroles have been studied in photocatalytic reactions, where their redox potential is a critical factor in the reaction's feasibility. researchgate.net For example, 1-(2-bromophenyl)-1H-pyrrol-1-yl)pyridine has a redox potential of approximately -2.1 V vs. SCE. researchgate.net

Influence of Substituents on Reaction Selectivity and Overall Efficiency

Substituents play a critical role in directing the outcome of chemical reactions on the this compound core. numberanalytics.com They can influence reaction rates and regioselectivity through a combination of inductive and resonance effects. libretexts.orglibretexts.org

Activating and Deactivating Groups: Electron-donating groups (EDGs) like hydroxyl (-OH) or alkyl groups increase the electron density of the aromatic rings, making them more reactive towards electrophiles (activating effect). numberanalytics.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyl groups decrease the electron density, making the rings less reactive (deactivating effect). libretexts.orgyoutube.com For example, in electrophilic nitration, a phenol (B47542) is about 1000 times more reactive than benzene, while nitrobenzene (B124822) is millions of times less reactive. libretexts.org

Directing Effects: Substituents also control the position of incoming groups.

Ortho-, Para-Directors: EDGs typically direct incoming electrophiles to the positions ortho and para to themselves because they can effectively stabilize the positive charge in the reaction intermediate (arenium ion) via resonance. libretexts.org

Meta-Directors: EWGs generally direct incoming electrophiles to the meta position, as this position is less destabilized than the ortho and para positions. youtube.com

Halogens: Halogens are an exception; they are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can provide weak resonance stabilization to the intermediate. libretexts.org

In the context of pyrrolylquinoline reactions, substituents on either the quinoline or pyrrole ring can dramatically alter reaction outcomes. For instance, in the Ag(I)-catalyzed cyclization of 4-hydroxyquinolinyl-2-ynones, substituents that increase the nucleophilicity of the quinoline nitrogen lead to higher yields. researchgate.net Similarly, in intramolecular cyclodehydration reactions, the electronic nature of substituents on the benzo-portion of the scaffold affects the efficiency of the cyclization process. acs.org

| Substituent Type | Effect on Reactivity (EAS) | Directing Effect (EAS) | Mechanism of Influence |

| Electron-Donating (e.g., -OH, -CH₃) | Activating libretexts.orglibretexts.org | Ortho, Para libretexts.org | Stabilizes cationic intermediate via resonance/induction. |

| Electron-Withdrawing (e.g., -NO₂, -CHO) | Deactivating libretexts.orgyoutube.com | Meta youtube.com | Destabilizes cationic intermediate via induction/resonance. |

| Halogens (e.g., -Br, -Cl) | Deactivating libretexts.org | Ortho, Para libretexts.org | Inductive withdrawal outweighs resonance donation. |

Structure Activity Relationship Sar Studies in Pyrrolylquinoline Research

Correlating Structural Modifications with Functional Modulations in Related Systems

The biological activity of quinoline (B57606) derivatives can be significantly altered by modifying the substituents on the heterocyclic rings. Research on various quinoline-based systems has demonstrated clear correlations between specific structural changes and resulting functional effects.

For instance, in the development of antimalarial quinolines, the presence of a basic nitrogen atom within the quinoline ring is considered crucial for activity. orientjchem.org Furthermore, the introduction of a halogen, such as chlorine, can significantly enhance antimalarial efficacy. orientjchem.org Similarly, for anticancer applications, SAR studies have shown that substituents at various positions on the quinoline ring play a critical role. The presence of a hydroxyl or methoxy (B1213986) group at position 7, or a substituent at position 4, can improve a compound's antitumor potency. orientjchem.org The introduction of a fluorine atom at position 6 is known to enhance antibacterial activity. orientjchem.org

In systems related to pyrrolylquinolines, such as pyrrolones, modifications to the pyrrole (B145914) ring itself have been systematically studied. The replacement of methyl groups on the pyrrole ring with ethyl groups did not significantly affect antimalarial activity, whereas the complete removal of these methyl groups led to a substantial decrease in potency. acs.org This highlights the sensitivity of the molecule's activity to even minor structural alterations. The fusion of other heterocyclic rings like piperidine, indole (B1671886), and pyrimidine (B1678525) to the quinoline core has also been explored to generate compounds with anticancer properties. biointerfaceresearch.com

Table 1: Impact of Structural Modifications on the Biological Activity of Quinoline Derivatives

| Structural Modification | Position on Quinoline Ring | Resulting Functional Modulation | Primary Activity Investigated | Reference |

|---|---|---|---|---|

| Introduction of a halogen (e.g., Chlorine) | General | Enhanced activity | Antimalarial | orientjchem.org |

| Introduction of a fluorine atom | Position 6 | Enhanced activity | Antibacterial | orientjchem.org |

| Presence of hydroxyl or methoxy group | Position 7 | Improved potency | Anticancer | orientjchem.org |

| Introduction of a substituent | Position 4 | Enhanced potency | Anticancer | orientjchem.org |

| Presence of a carboxylic acid group | Position 3 | Crucial for inhibitory activity | IGF Receptor Inhibition (Anticancer) | orientjchem.org |

Role of Fused Ring Systems in Modulating Molecular Behavior and Activity Profiles

The core structure of 3-(1H-pyrrol-1-yl)quinoline is built upon a quinoline nucleus, which is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. orientjchem.orgnih.gov This fused aromatic structure is not merely a passive scaffold but an active participant in the molecule's biological interactions. The arrangement of the fused rings influences the molecule's planarity, rigidity, and electronic properties, which are critical for binding to biological targets such as enzymes and receptors. nih.gov

The fusion of the benzene and pyridine rings creates a stable, electron-rich system that can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological macromolecules. orientjchem.org This inherent characteristic of the quinoline ring is a key determinant of its broad pharmacological profile. researchgate.net

Computational SAR Approaches and Predictive Modeling Techniques

To navigate the complexity of structure-activity relationships, computational methods are increasingly employed. Techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide powerful tools for predicting the biological activity of novel compounds and understanding the structural basis of their function. nih.govtandfonline.comnih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. turkjps.org These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the activity of untested molecules. turkjps.orgresearchgate.net

CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of SAR. nih.govtandfonline.com They generate contour maps that visualize regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA model for a set of quinoline derivatives identified steric and electrostatic fields as key determinants for their anticancer activity. nih.govtandfonline.com The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Values of q² > 0.5 are generally considered indicative of a model with good predictive ability. nih.govtandfonline.comresearchgate.net

Studies on various quinoline derivatives have successfully used these methods to build reliable predictive models for diverse activities, including anticancer and antimalarial effects. nih.govtandfonline.comnih.gov For instance, a CoMFA model for quinoline-based anticancer agents showed a high predictive ability with a q² of 0.592 and an r² of 0.966. tandfonline.com A CoMSIA model for the same set of compounds, incorporating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields, also demonstrated strong predictive power (q² = 0.533, r² = 0.985). tandfonline.com These computational approaches are invaluable for prioritizing synthetic targets and designing new pyrrolylquinoline derivatives with optimized activity profiles. benthamdirect.com

Table 2: Predictive Power of Computational Models in Quinoline Research

| Model | Target Activity | Cross-Validated r² (q²) | Non-Cross-Validated r² | Reference |

|---|---|---|---|---|

| CoMFA | Anticancer (Topoisomerase-II inhibition) | 0.592 | 0.966 | tandfonline.com |

| CoMSIA | Anticancer (Topoisomerase-II inhibition) | 0.533 | 0.985 | tandfonline.com |

| CoMFA | Antimalarial | 0.70 | 0.80 | nih.gov |

| CoMSIA | Antimalarial | 0.69 | 0.79 | nih.gov |

| HQSAR | Antimalarial | 0.80 | 0.80 | nih.gov |

Biological Interaction Mechanisms in Vitro and Targeted Molecular Studies

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, Enoyl ACP Reductase, Dihydrofolate Reductase)

The potential for quinoline (B57606) and pyrrole (B145914) derivatives to act as enzyme inhibitors has been explored for various therapeutic targets. However, specific inhibitory data for 3-(1H-Pyrrol-1-yl)quinoline against the enzymes listed below is not extensively documented in publicly available research. The following sections describe the activity of structurally related compounds, which provides a context for the potential, yet unconfirmed, activity of this compound.

HIV-1 Integrase: The Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. Various classes of compounds, including those with quinoline and pyrrole moieties, have been investigated as inhibitors. For instance, quinolinonyl diketo acid derivatives and 2-(quinolin-3-yl)acetic acid derivatives have been identified as inhibitors of HIV-1 integrase, targeting its catalytic function or allosteric sites. Similarly, certain pyrrole derivatives have shown inhibitory activity against the enzyme. While these findings highlight the potential of the quinoline and pyrrole scaffolds, specific studies detailing the inhibitory concentration (IC₅₀) or mechanism of this compound against HIV-1 integrase are not available.

Enoyl Acyl Carrier Protein (ACP) Reductase (InhA): Enoyl-ACP reductase is a vital enzyme in the fatty acid synthesis (FAS-II) pathway of bacteria, including Mycobacterium tuberculosis. Inhibition of this enzyme, particularly InhA, is a validated strategy for developing antitubercular drugs. Research has shown that quinoline-based compounds, such as quinoline hydrazones, can act as InhA inhibitors, with docking studies suggesting interactions with the TYR158 amino acid residue and the NAD+ cofactor in the enzyme's active site. Furthermore, various pyrrole-containing scaffolds have been designed and synthesized to target InhA, with some demonstrating dual inhibition of both InhA and other mycobacterial enzymes. However, direct experimental data on the inhibition of Enoyl ACP Reductase by this compound has not been reported.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is an essential enzyme in the synthesis of nucleotides and is a target for anticancer and antimicrobial agents. Lipophilic inhibitors of DHFR are of particular interest. Studies have been conducted on various heterocyclic systems as DHFR inhibitors, including pyrrolo[3,2-f]quinazolines and pyrrole-based compounds designed as dual-target inhibitors. These related structures have shown potent inhibition of DHFR, but specific research confirming or quantifying the inhibitory activity of this compound against this enzyme is absent from the current literature.

Cell-Based Assays for Cellular Response Mechanisms (e.g., Antiproliferation, Cell Cycle Effects, Apoptosis Induction, Tubulin Assembly Inhibition)

While specific data for this compound is limited, the broader class of quinoline derivatives has demonstrated significant activity in various cell-based assays, pointing to their potential as anticancer agents.

Antiproliferation, Cell Cycle Arrest, and Apoptosis: Many quinoline derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines. The mechanisms often involve inducing cell cycle arrest, typically at the G2/M phase, which prevents cells from entering mitosis. Following cell cycle arrest, these compounds can trigger apoptosis (programmed cell death), often through a mitochondrial-dependent pathway. For example, certain quinoline-based analogues of Combretastatin A-4 have shown IC₅₀ values in the nanomolar range against cell lines like MCF-7 (breast cancer) and HL-60 (leukemia).

Tubulin Assembly Inhibition: A primary mechanism for the anticancer effect of many quinoline compounds is the inhibition of tubulin polymerization. Tubulin is a critical protein that forms microtubules, essential components of the cellular cytoskeleton and the mitotic spindle. By binding to tubulin (often at the colchicine (B1669291) binding site), these inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Studies on pyrroloquinolinones and other quinoline analogues have identified compounds that inhibit tubulin assembly with IC₅₀ values below 1 µM.

| Compound Class | Target Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinoline-based CA-4 Analogue | MCF-7 | 0.010 - 0.042 | Not Specified | |

| Hydrazone-linked Quinoline Analogue (19h) | MCF-7 | 0.02 | ~0.5 (Qualitative) | |

| 7-Aryl-pyrroloquinolinone (24) | HeLa | 0.005 | 0.84 |

Receptor Binding and Modulation Studies (e.g., Muscarinic Acetylcholine (B1216132) Receptor M4, Heat Shock Protein 90 (HSP90), Estrogen Receptor (ER) Receptors)

The interaction of this compound with key cellular receptors is a subject of theoretical interest, though direct experimental binding data is largely unavailable.

Muscarinic Acetylcholine Receptor M4 (M4 mAChR): The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor, is a target for treating neurological disorders. While numerous selective agonists and allosteric modulators for the M4 receptor have been developed, there are no specific studies in the reviewed literature that report the binding affinity or modulatory effect of this compound on this receptor.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival, making it an attractive target for cancer therapy. Inhibition of its N-terminal ATP binding site is a common strategy. Research into HSP90 inhibitors has included scaffolds such as pyrrolo[3,2-c]quinolines and other complex heterocyclic systems. In silico docking studies have been performed on some pyrrolo[3,2-c]quinoline derivatives, revealing potential affinity for HSP90. However, experimental validation of this compound as an HSP90 inhibitor has not been reported.

Estrogen Receptor (ER): The estrogen receptor (ERα and ERβ) is a key target in the treatment of hormone-dependent cancers like breast cancer. Both nuclear and G protein-coupled estrogen receptors (GPER1) can be modulated by small molecules. The potential for pyrrolo[3,2-c]quinoline derivatives to interact with ER has been explored computationally, but there is a lack of specific binding or functional assay data for this compound.

Mechanistic Insights into Antimycobacterial Activity (In Vitro)

The pyrrole moiety is a component of several compounds with known antimycobacterial properties. While direct mechanistic studies on this compound are scarce, research on closely related analogues provides valuable insights.

A study on novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues of PNU-100480 investigated their potential as new antitubercular drugs. These compounds, which share the 3-(1H-pyrrol-1-yl) structural feature with the subject of this article but possess an oxazolidinone core instead of a quinoline ring, were tested against various mycobacterial strains. Some derivatives demonstrated notable activity against the Mycobacterium avium complex (MAC). The mechanism for oxazolidinones typically involves the inhibition of bacterial protein synthesis.

Applications in Advanced Chemical Sciences and Materials Research

Materials Science Applications

The fusion of a five-membered and a six-membered nitrogen-containing heterocyclic ring in 3-(1H-Pyrrol-1-yl)quinoline provides a versatile platform for the design of new functional materials. The electronic properties of this scaffold can be tuned through chemical modifications, making it a candidate for applications in organic electronics, photonics, and the development of advanced composite materials.

While direct studies on this compound as an organic semiconductor are not extensively documented, the constituent quinoline (B57606) and pyrrole (B145914) moieties are integral components of many known organic semiconducting materials. Quinoline derivatives have been investigated for their potential in optoelectronics due to their delocalized electron systems and high electroluminescence efficiency. Similarly, polypyrrole is a well-known conducting polymer. The combination of these two heterocycles in a single molecule could lead to materials with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thermal activation energy and optical band gap are critical parameters for semiconductors, and for related pyrrolo-phenanthroline derivatives, thermal activation energies have been observed in the range of 0.68 to 0.78 eV, with optical band gaps between 4.17 and 4.24 eV. nih.gov

Quinoline derivatives are recognized for their unique optical properties, which are beneficial for applications in optoelectronics and laser technology. mdpi.com These properties arise from the extensive delocalization of the electron cloud and a high order of non-linearity. mdpi.com The investigation of novel quinoline derivatives for their use in random lasers with zinc oxide (ZnO) nanoparticles highlights the potential of this class of compounds in photonic applications. mdpi.com The incorporation of a pyrrole group, another electronically active heterocycle, into the quinoline framework could further enhance these photophysical properties, leading to new materials for optical sensors, light-harvesting systems, and other optoelectronic devices.

Polypyrrole is a widely studied conducting polymer, and its synthesis can be achieved through chemical or electrochemical means. nih.gov The integration of the this compound moiety into a polymer backbone could yield novel conducting polymers with unique electrochemical and optical characteristics. Such materials could find use in a variety of applications, including rechargeable batteries, electrochromic devices, and sensors. researchgate.netiarjset.com Furthermore, the creation of hybrid materials, where this compound is combined with inorganic nanoparticles or other organic molecules, could lead to composites with synergistic properties, opening avenues for advanced functional materials. nih.gov The synthesis of quinoline-1H-1,2,3-triazole molecular hybrids, for instance, has been explored as a strategy to develop multi-target-based drug candidates, and similar hybridization approaches could be applied in materials science. nih.gov

Corrosion Inhibition Studies and Protective Coatings

The presence of nitrogen atoms and the aromatic nature of this compound make it a promising candidate for corrosion inhibition. Organic molecules with such features can adsorb onto metal surfaces, forming a protective layer that mitigates the corrosive effects of aggressive environments.

The effectiveness of a corrosion inhibitor is closely linked to its ability to adsorb onto the metal surface. This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm being a common model for such systems. For a closely related derivative, [5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol] (PPMQ), studies have shown that its adsorption on a carbon steel surface in a hydrochloric acid solution follows the Langmuir model. abechem.com This indicates the formation of a monolayer of the inhibitor on the metal. The adsorption is a spontaneous process involving both physical and chemical interactions. abechem.com

The standard free energy of adsorption (ΔG°ads) provides insight into the nature of the interaction. For PPMQ, the calculated ΔG°ads value further supports a mixed-mode of adsorption.

Table 1: Adsorption Parameters for a Pyrrol-yl-quinoline Derivative (PPMQ) on Carbon Steel

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Isotherm Model | Langmuir | abechem.com |

Note: This data is for a closely related derivative and is presented as a representative example.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors. For the derivative PPMQ, electrochemical studies have demonstrated a high inhibition efficiency of 95.58% at an optimal concentration of 10-2 M at 293 K. abechem.com Potentiodynamic polarization data revealed that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. abechem.com

EIS measurements further confirm the formation of a protective film by the inhibitor molecules on the metal surface. The increase in charge transfer resistance (Rct) and the decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration are indicative of effective corrosion inhibition.

Table 2: Electrochemical Data for a Pyrrol-yl-quinoline Derivative (PPMQ) as a Corrosion Inhibitor

| Concentration (M) | Inhibition Efficiency (%) | Type of Inhibitor | Key EIS Findings | Reference |

|---|

Note: This data is for a closely related derivative and is presented as a representative example.

Supramolecular Chemistry and Molecular Recognition

The unique structural arrangement of this compound, which combines a hydrogen bond-donating pyrrole moiety with a hydrogen bond-accepting quinoline ring, makes it a molecule of significant interest in the fields of supramolecular chemistry and molecular recognition. These features allow it to participate in specific, non-covalent interactions that govern self-assembly and host-guest complexation.

Intermolecular Hydrogen Bonding and Self-Assembly Phenomena

The this compound molecule possesses distinct sites capable of engaging in hydrogen bonding. The pyrrole ring contains an N-H group that can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring serves as a hydrogen bond acceptor site nih.govnih.gov. This donor-acceptor complementarity allows for the formation of ordered supramolecular structures through self-assembly.

While direct crystallographic studies on this compound are not extensively detailed in the literature, the behavior of its structural isomers and related compounds provides significant insight into its potential for self-assembly. For instance, 1H-pyrrolo[3,2-h]quinoline, which also contains both pyrrole and quinoline motifs, is known to form cyclic dimers in its crystalline state through intermolecular N-H···N hydrogen bonds nih.gov. This tendency for molecules with both hydrogen bond donor and acceptor groups to form such self-complementary pairs is a fundamental principle in supramolecular chemistry nih.gov.

Similarly, studies on other quinoline derivatives, such as quinoline-triazoles, have demonstrated the formation of one-dimensional lattice structures governed by hydrogen bonding interactions, where the quinoline nitrogen atom acts as a key acceptor mdpi.com. Research on simpler pyrrole compounds, like methyl pyrrole-2-carboxylate, also confirms that the pyrrole N-H group readily participates in hydrogen bonding, often with an available carbonyl oxygen, to form stable, centrosymmetric dimers mdpi.com. These examples strongly suggest that this compound would engage in predictable hydrogen-bonding interactions, leading to the formation of well-defined supramolecular architectures such as one-dimensional chains or dimeric pairs.

Table 1: Hydrogen Bonding Motifs in Related Pyrrole and Quinoline Compounds

| Compound | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Supramolecular Motif | Reference |

|---|---|---|---|---|

| 1H-Pyrrolo[3,2-h]quinoline | Pyrrole N-H | Pyridine (B92270)/Quinoline N | Cyclic Dimers | nih.gov |

| Quinoline-Triazoles | Lattice Water (O-H) | Quinoline N | 1D Water H-bonding Interactions | mdpi.com |

| Methyl 1H-pyrrole-2-carboxylate | Pyrrole N-H | Carbonyl O | Centrosymmetric Dimers (R22(6) motif) and Chains (C(5) motif) | mdpi.com |

| Quinoline (in protic solvents) | Solvent (e.g., Ethanol O-H) | Quinoline N | Solute-Solvent Complexes | nih.gov |

Metal Ion Coordination and Complexation

The quinoline nucleus is a well-established and versatile ligand in coordination chemistry, primarily due to the lone pair of electrons on its sp²-hybridized nitrogen atom, which can readily coordinate to a wide range of metal ions researchgate.net. In this compound, the quinoline nitrogen atom serves as a potent L-type donor site, enabling the molecule to act as a monodentate ligand in the formation of metal complexes researchgate.net.

The coordination chemistry of various quinoline-based ligands has been extensively explored. For example, ligands such as tri(8-quinolinyl)stibane have been used to synthesize stable complexes with platinum(II), demonstrating the strong affinity of the quinoline nitrogen for transition metals nih.gov. Furthermore, quinoline derivatives have been employed to create coordination polymers with lanthanide(III) ions and versatile complexes with zinc(II) and mercury(II) mdpi.comresearchgate.net. The steric and electronic properties of the substituent at the 3-position—in this case, the 1H-pyrrol-1-yl group—can modulate the coordination properties of the quinoline nitrogen, influencing the stability and geometry of the resulting metal complex. While the pyrrole ring itself is generally a weak coordinator, its π-system could potentially engage in weaker interactions with certain metal centers. The primary mode of binding, however, is expected through the quinoline nitrogen, making this compound a valuable building block for designing novel metal-organic frameworks (MOFs), catalysts, and sensory materials researchgate.netnih.gov.

Table 2: Examples of Metal Complexes with Quinoline-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| Tri(8-quinolinyl)stibane (SbQ3) | Platinum(II) | (SbQ3)PtCl2 | nih.gov |

| Quinoline-2,4-dicarboxylate | Neodymium(III), Europium(III) | 3D Coordination Polymers | mdpi.com |

| 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d] nih.govacs.orgoxazine | Zinc(II) | Pentacoordinated Zinc Complex | researchgate.net |

| 8-(2-Pyridyl)Quinoline | Cu(II), Ni(II), Zn(II) | Chelate Complexes | uncw.edu |

Role as Synthetic Building Blocks and Precursors for Complex Heterocyclic Architectures

The this compound scaffold represents a valuable and versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. Its structure contains two distinct aromatic heterocyclic rings that can be selectively functionalized or can participate in annulation reactions to construct fused molecular architectures. Such complex heterocycles are of great interest in medicinal chemistry and materials science.

The synthetic utility of quinoline and pyrrole cores as precursors is well-documented. For instance, functionalized quinolines, such as 3-bromoquinolin-2(1H)-ones, serve as platforms for palladium-catalyzed cross-coupling reactions to introduce other heteroaryl groups, which can then be further elaborated into sophisticated analogues nih.gov. Similarly, pyrrolyl-aryl precursors are key intermediates in the synthesis of fused systems like pyrrolo[2,3-c]quinoline alkaloids through intramolecular cyclization reactions beilstein-journals.org.

The this compound molecule offers multiple reaction sites. The quinoline ring can undergo electrophilic substitution or be targeted for C-H activation and functionalization acs.org. The pyrrole ring can also be modified. This dual reactivity allows the molecule to be used as a precursor in multicomponent reactions or cascade annulations to efficiently build complex structures rsc.orgorganic-chemistry.org. For example, it could serve as a starting material for the synthesis of fused systems like pyrrolo[3,4-c]quinoline-1,3-diones or other polycyclic aromatic compounds containing both quinoline and pyrrole motifs nih.gov. The development of modern synthetic methods, including metal-free radical cyclizations and photocatalysis, further expands the potential of using this compound as a key intermediate in the construction of novel heterocyclic frameworks acs.orgmdpi.com.

Table 3: Complex Heterocyclic Systems Synthesized from Quinoline/Pyrrole Precursors

| Precursor Type | Reaction Type | Resulting Complex Architecture | Reference |

|---|---|---|---|

| 3-Bromoquinolin-2(1H)-ones | Pd-catalyzed Cross-Coupling / Functionalization | Purine-Quinolinone Analogues | nih.gov |

| 2-(Pyrrol-3-yl)aniline | Electrocyclization | Pyrrolo[2,3-c]quinolines | beilstein-journals.org |

| Isatin, Pyrazole, Diketene, Primary Amine | Three-Component Reaction | Pyrrolo[3,4-c]quinoline-1,3-diones | nih.gov |

| Aryl Diazonium Salts, Nitriles, Alkynes | Cascade Annulation | Multiply Substituted Quinolines | organic-chemistry.org |

| Dithioloquinoline | Acylation / Annulation | Dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione | mdpi.com |

Compound Index

Table of Compounds

| Compound Name |

|---|

| 1H-pyrrolo[3,2-h]quinoline |

| This compound |

| 3-bromoquinolin-2(1H)-ones |

| 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d] nih.govacs.orgoxazine |

| 8-(2-Pyridyl)Quinoline |

| Dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione |

| Isatin |

| Methyl 1H-pyrrole-2-carboxylate |

| Pyrrolo[2,3-c]quinolines |

| Pyrrolo[3,4-c]quinoline-1,3-diones |

| Quinoline-2,4-dicarboxylate |

| Tri(8-quinolinyl)stibane |

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 3-(1H-Pyrrol-1-yl)quinoline and its derivatives?

The synthesis of this compound typically involves cyclization or substitution reactions. For example, describes a method using 2-chloro-3-vinylquinolines as precursors, which undergo thermal or catalytic reactions to form pyrroloquinoline derivatives. Key steps include:

- Precursor functionalization : Reacting 2-chloro-3-vinylquinoline with bromine in chloroform, followed by heating with triethylamine to induce cyclization.

- Purification : Recrystallization from methanol or ethanol to isolate pure products.

Microwave-assisted Leimgruber-Batcho reactions (referenced in ) can also accelerate indole/pyrrole fusion to the quinoline core.

Advanced: How can enantioselective synthesis of chiral this compound derivatives be achieved?

Enantioselective synthesis requires asymmetric catalysis. reports a photoredox Minisci-type addition using a chiral lithium phosphate/Ir-photoredox complex. The methodology includes:

- Catalytic system : A chiral lithium phosphate paired with an Ir-based photocatalyst to control stereoselectivity.

- Reaction optimization : Selection of acid catalysts (e.g., trifluoroacetic acid) and photocatalysts (e.g., [Ir(ppy)₃]) to achieve >90% enantiomeric excess (ee).

This approach enables access to axially chiral C–N bonds and central chirality in 3-(N-indolyl)quinolines.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromaticity (e.g., quinoline protons at δ 7.5–8.5 ppm; pyrrole protons at δ 6.0–6.5 ppm) .

- IR spectroscopy : Identification of functional groups (e.g., C–N stretches at 1250–1350 cm⁻¹, pyrrole ring vibrations at 1450–1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular formulas (e.g., [M+H]+ peaks matching C₁₃H₁₁N₂) .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from structural variations or assay conditions. highlights strategies:

- Structure-activity relationship (SAR) studies : Compare derivatives with substituents like methoxy or halogens (e.g., 3-quinolinecarboxaldehyde vs. 8-hydroxyquinoline analogs).

- Dose-response profiling : Determine EC₅₀ values across multiple concentrations to assess potency thresholds.

- Mechanistic assays : Use ROS scavenging assays (e.g., DPPH or ABTS) to differentiate antioxidant mechanisms from indirect effects .

Basic: What safety protocols are essential when handling this compound?

Safety measures are critical due to acute toxicity (Oral LD₅₀: 300 mg/kg) and respiratory hazards ( ):

- PPE : N95 masks, gloves, and eyeshields to prevent inhalation or dermal contact.

- Ventilation : Use fume hoods during synthesis or purification.

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition.

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) and molecular docking are valuable tools:

- DFT calculations : Optimize transition states for cyclization reactions (e.g., energy barriers for pyrrole-quinoline fusion) .

- Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) to prioritize synthesis .

- ADMET prediction : Use software like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What are the key applications of this compound in pharmaceutical research?

This scaffold is explored for:

- Antimicrobial agents : Derivatives like ethyl 2-(1-pyrrolyl)-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate show antibacterial activity ( ).

- Kinase inhibitors : Analogues with morpholine or piperazine substituents (e.g., 4-chloro-6-methoxy-7-(3-(4-morpholine)propoxy)quinoline) target c-Met kinases ( ).

Advanced: How can regioselective functionalization of the quinoline core be achieved?

Regioselectivity is controlled via:

- Directing groups : Use of sulfonyl or aroyl groups at C-3 to direct electrophilic substitution to C-4 or C-6 positions ( ).

- Microwave assistance : Enhance reaction rates and selectivity in Leimgruber-Batcho reactions ( ).

- Halogen-metal exchange : Introduce fluorine or chlorine at specific positions for further cross-coupling ( ).

Basic: What solvent systems are optimal for recrystallizing this compound derivatives?

Common solvents include:

- Polar aprotic solvents : Methanol or ethanol for high-purity crystals (mp 180–240°C, ).

- Mixed solvents : Ethyl acetate/hexane (1:3) for derivatives with low solubility ( ).

Advanced: How can researchers validate the purity of synthesized this compound?

Validation requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。